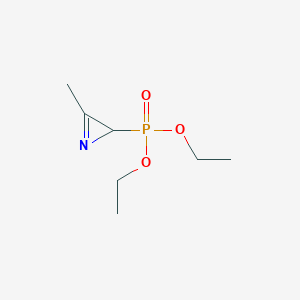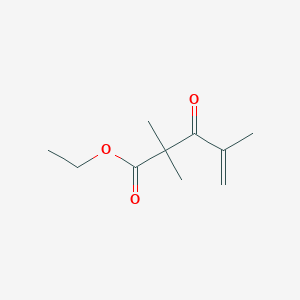
Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester is a specialized organic compound with a unique structure that includes a phosphonic acid group attached to a 3-methyl-2H-azirin-2-yl moiety. This compound is of interest in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester typically involves the reaction of 3-methyl-2H-azirine with diethyl phosphonate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable catalyst may be required to enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce corresponding phosphine compounds.
Scientific Research Applications
Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be utilized in the study of enzyme inhibitors or as a probe in biological assays.
Industry: It may find use in materials science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, influencing biological processes or chemical reactions.
Comparison with Similar Compounds
Phosphonic acid, diethyl ester
Phosphonic acid, (2H-azirin-2-yl)-, diethyl ester
Other aziridine derivatives
Uniqueness: Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester is unique due to its specific structural features, which differentiate it from other similar compounds
Properties
CAS No. |
293743-12-1 |
|---|---|
Molecular Formula |
C7H14NO3P |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-3-methyl-2H-azirine |
InChI |
InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7-6(3)8-7/h7H,4-5H2,1-3H3 |
InChI Key |
PIBBJBFIVXVCNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1C(=N1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)
![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15166760.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)

![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
